1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
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Overview
Description
1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound that features a nitrophenyl group and a tetrahydrobenzothienopyrimidinylsulfanyl moiety
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the nitrophenyl intermediate, followed by the construction of the tetrahydrobenzothienopyrimidine ring system. The final step involves the formation of the ethanone linkage through a sulfanyl group. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer processes, while the tetrahydrobenzothienopyrimidine moiety could interact with specific binding sites. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone include:
- 1-(4-Nitrophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone : The position of the nitro group can influence the compound’s electronic properties and reactivity.
- 1-(3-Aminophenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone : The amino group provides different chemical reactivity compared to the nitro group.
1-(3-Nitrophenyl)-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-14(11-4-3-5-12(8-11)21(23)24)9-25-17-16-13-6-1-2-7-15(13)26-18(16)20-10-19-17/h3-5,8,10H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRADQDZOIUGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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